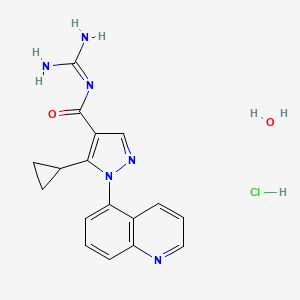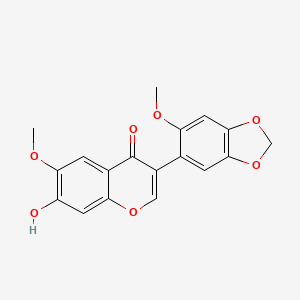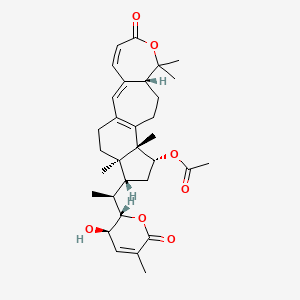
Acidulated phosphate fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A sodium fluoride solution, paste or powder, which has been acidulated to pH 3 to 4 and buffered with a phosphate. It is used in the prevention of dental caries.
Applications De Recherche Scientifique
Caries Prevention
- Acidulated phosphate fluoride (APF) was developed by Finn Brudevold for caries prevention. It effectively facilitates fluoride penetration into enamel, enhancing caries prevention (Newbrun, 2011).
Dental Prophylaxis
- APF applied after professional dental prophylaxis or toothbrushing was found effective in preventing dental caries, with no significant difference in effectiveness between the two methods of preparation (Bijella et al., 1985).
Clinical Trial on Dental Caries
- A 4-year clinical trial in Egypt revealed no significant reduction in caries increment with APF application, suggesting its limited efficacy in reducing pit and fissure caries (Zahran, 1976).
Enamel and Dentin Impact
- APF's impact on enamel and dentin includes increased hardness and fluoride uptake. However, prolonged APF application may cause dentin dissolution, indicating a need for careful management (Ga et al., 2012).
Caries Inhibition
- APF shows approximately 70% fewer carious surfaces after single annual applications over two years compared to controls (Wellock & Brudevold, 1963).
Fluoride Varnish and APF Gel Comparison
- Comparing fluoride varnish and APF gel on artificial caries lesion, both showed increased microhardness compared to controls, suggesting their effectiveness in caries prevention (Kim et al., 2004).
Primary Teeth Caries Reduction
- Bi-annual APF foam applications in primary teeth significantly reduced dental caries increment over two years (Jiang et al., 2005).
Propriétés
Numéro CAS |
39456-59-2 |
|---|---|
Formule moléculaire |
FH3NaO4P |
Poids moléculaire |
139.983 g/mol |
Nom IUPAC |
sodium;phosphoric acid;fluoride |
InChI |
InChI=1S/FH.Na.H3O4P/c;;1-5(2,3)4/h1H;;(H3,1,2,3,4)/q;+1;/p-1 |
Clé InChI |
CKVCFYYFFUHCDP-UHFFFAOYSA-M |
SMILES |
OP(=O)(O)O.[F-].[Na+] |
SMILES canonique |
OP(=O)(O)O.[F-].[Na+] |
Synonymes |
Acid Phosphate Fluoride Acidulated Phosphate Fluoride Fluoride, Acid Phosphate Fluoride, Acidulated Phosphate Phosphate Fluoride, Acidulated |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![[(3S,8aS)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]methyl 2-[(18S,25S,35S)-21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25,35-di(propan-2-yl)-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazole-4-carboxylate](/img/structure/B1264626.png)

